2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one
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Overview
Description
Synthesis Analysis
While there isn’t a direct synthesis route available for the exact compound, related compounds such as pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds have been synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline . Another synthesis method involves the use of ethyl cyanoacetate, thiourea, caustic alcohol, 2-chloroacetaldehyde, and sodium acetate .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The compound contains a pyrrolo[3,4-d]pyrimidine core, which is a nitrogen-containing heterocycle .
Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, palladium-catalyzed cross-coupling reactions have been used to synthesize related pyrrolo[3,2-d]pyrimidine systems .
Scientific Research Applications
- In a study, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine demonstrated potent activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC90) of 0.488 µM. Importantly, it was non-cytotoxic to human Vero cells .
- The compound’s structure–activity relationships (SAR) revealed that 3-halo (meta; C-3) and 2-halo (ortho; C-2) substituted phenyl derivatives exhibited improved anti-tubercular activity compared to 4-halo (para; C-4) substituted derivatives .
- Compounds with a ClogP value less than 4 and molecular weight below 400 are likely to maintain drug-likeness during lead optimization. Our compound meets these criteria, making it a promising candidate for further drug development .
- Researchers have explored efficient synthetic routes to pyrrolo[3,2-d]pyrimidine systems, including our compound. Palladium-catalyzed cross-coupling reactions have been employed to construct the annellated pyrrolo ring .
Antitubercular Activity
Drug Discovery and Lead Optimization
Chemical Synthesis and Medicinal Chemistry
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c1-16(2,22-13-5-3-12(17)4-6-13)15(21)20-8-11-7-18-10-19-14(11)9-20/h3-7,10H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUKHMMDYNWHMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CC2=CN=CN=C2C1)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one |
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